Neurosporene

Catalog No.
S625788
CAS No.
502-64-7
M.F
C40H58
M. Wt
538.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neurosporene

CAS Number

502-64-7

Product Name

Neurosporene

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene

Molecular Formula

C40H58

Molecular Weight

538.9 g/mol

InChI

InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

ATCICVFRSJQYDV-XILUKMICSA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Synonyms

1,2-dihydroneurosporene, neurosporene, neurosporene, (cis)-isomer

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)/C)C

Description

The exact mass of the compound Neurosporene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Biosynthesis Studies

Neurosporene acts as a crucial intermediate in the biosynthesis of lycopene, another vital carotenoid pigment found in fruits and vegetables. Studying the pathway involved in neurosporene conversion to lycopene helps researchers understand carotenoid metabolism in plants and bacteria. This knowledge can be applied to develop strategies for enhancing the production of carotenoids with health benefits ().

Bacterial Carotenoid Production

Certain bacterial strains, like Rhodobacter viridis JA737, have the ability to accumulate significant amounts of neurosporene. Researchers are exploring these bacteria as potential sources for large-scale neurosporene production. Studying the factors influencing neurosporene accumulation in these bacteria can pave the way for optimizing production methods ().

Antioxidant Properties

Studies suggest that neurosporene possesses antioxidant properties. Researchers are investigating its potential role in scavenging free radicals and protecting cells from oxidative damage. This line of research could lead to the development of new antioxidant supplements or functional foods ().

Neurosporene is an acyclic carotenoid with the molecular formula C40H58, characterized by a chain of conjugated double bonds. It serves as a significant intermediate in the biosynthesis of lycopene, another well-known carotenoid. Neurosporene is primarily found in various fungi, including Fusarium fujikuroi and Phaffia rhodozyma, and plays a crucial role in the carotenoid biosynthetic pathway, where it is formed through the desaturation of phytoene .

During its biosynthesis and transformation into other carotenoids:

  • Desaturation: Neurosporene is formed from phytoene via multiple desaturation steps, introducing double bonds into the structure.
  • Cyclization: The terminal ends of neurosporene can cyclize to form various cyclic carotenoids.
  • Hydroxylation: Hydroxyl groups may be introduced to modify its structure and enhance biological activity.
  • Epoxidation: Neurosporene can be converted into epoxide derivatives, which may exhibit different properties and reactivities.
  • Epoxide-Furanoxide Rearrangement: This reaction involves rearranging the epoxide structure to produce furan derivatives .

Neurosporene exhibits several biological activities, primarily attributed to its antioxidant properties. It contributes to photoprotection in photosynthetic organisms by quenching reactive oxygen species generated during light absorption. Additionally, neurosporene's role in the synthesis of lycopene positions it as a potential factor in health benefits associated with carotenoids, such as reducing the risk of certain diseases and promoting eye health .

Neurosporene can be synthesized through various methods:

  • Biological Synthesis: In natural systems, neurosporene is synthesized from phytoene via the action of phytoene desaturase enzymes, which catalyze the introduction of double bonds.
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler carotenoids or synthetic precursors, employing methods such as Wittig reactions or other coupling strategies .

Neurosporene has potential applications in several fields:

  • Food Industry: As a natural pigment, it can be used to enhance color in food products.
  • Nutraceuticals: Due to its antioxidant properties, neurosporene may be included in dietary supplements aimed at improving health.
  • Cosmetics: Its photoprotective qualities make it a candidate for formulations designed to protect skin from UV radiation .

Neurosporene shares structural similarities with several other carotenoids. Here are some notable comparisons:

CompoundStructure TypeNumber of Double BondsUnique Features
PhytoeneAcyclic0Precursor to all other carotenoids
LycopeneAcyclic11Strong antioxidant; red pigment
Beta-CaroteneBicyclic11Pro-vitamin A; widely studied for health
ZeaxanthinBicyclic10Important for eye health; xanthophyll
LuteinBicyclic10Known for its role in vision protection

Neurosporene is unique due to its intermediate position between phytoene and lycopene in the biosynthetic pathway, featuring nine conjugated double bonds that contribute to its distinct optical properties and biological functions .

Physical Description

Solid

XLogP3

15.5

Other CAS

502-64-7

Wikipedia

Neurosporene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2024-02-18

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